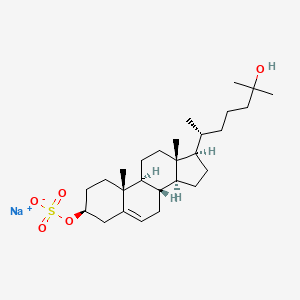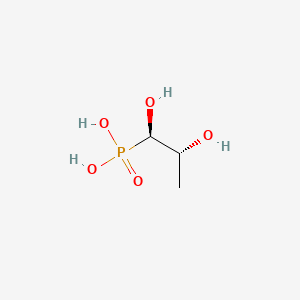
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is an organic compound with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35. It is also known by its IUPAC name, ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-2-oxobutyrate
- Ethyl 2-acetyl-4-methylpentanoate
- Ethyl 2,2-dimethyl-3-oxopropionate
Uniqueness
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is unique due to its specific structural features, such as the presence of two isobutyl groups and a methyl group on the oxopropionate backbone. These structural characteristics confer distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
412027-13-5 |
|---|---|
Molecular Formula |
C₁₄H₂₆O₃ |
Molecular Weight |
242.35 |
Synonyms |
Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)


